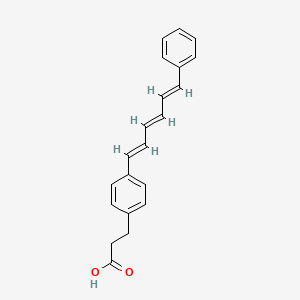

DPH propionic acid

Description

Properties

IUPAC Name |

3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c22-21(23)17-16-20-14-12-19(13-15-20)11-5-2-1-4-8-18-9-6-3-7-10-18/h1-15H,16-17H2,(H,22,23)/b2-1+,8-4+,11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINKVNIAFSCCOS-HOXLXQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85125-40-2 | |

| Record name | 1-(4'-Carboxyethyl)-6-diphenyl-1,3,5-hexatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085125402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Definitive Guide to the Photophysical Properties of DPH Propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diphenyl-1,3,5-hexatriene (DPH) and its derivatives are indispensable tools in the study of biological membranes and other organized lipid assemblies. Among these, 3-(4-(6-phenyl-1,3,5-hexatrien-1-yl)phenyl)propanoic acid, commonly known as DPH propionic acid or DPH-PA, has emerged as a particularly valuable fluorescent probe. Its amphipathic nature, with a hydrophobic DPH core and a hydrophilic propionic acid tail, allows for specific localization within the lipid bilayer, making it an excellent sensor for membrane fluidity and dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and a discussion of its applications in biophysical research and drug development.

Core Photophysical Properties

This compound exhibits distinct photophysical characteristics that are highly sensitive to its microenvironment. These properties, including its absorption and emission spectra, fluorescence quantum yield, and lifetime, are crucial for the accurate interpretation of experimental data.

Spectral Characteristics

The electronic absorption spectrum of this compound in organic solvents is characterized by a broad band in the near-UV region, typically with three vibrational peaks. The absorption and emission maxima are influenced by the polarity of the solvent. While specific spectra for this compound are not widely published, the spectra of its parent compound, DPH, in ethanol provide a close approximation, with absorption maxima around 330, 350, and 370 nm, and an emission maximum around 428 nm.[1]

Molar Extinction Coefficient, Quantum Yield, and Fluorescence Lifetime

The efficiency of light absorption and emission is quantified by the molar extinction coefficient, quantum yield, and fluorescence lifetime. For this compound in fluid phase membranes, these values have been determined to be approximately 60,000 cm⁻¹M⁻¹, 0.7, and 5 ns, respectively.[2] The quantum yield and lifetime are particularly sensitive to the probe's environment, decreasing in more polar solvents due to increased non-radiative decay pathways.[3]

Data Presentation: Quantitative Photophysical Properties

The following tables summarize the key photophysical parameters of this compound and its parent compound, DPH, in various environments. This data is essential for comparative studies and for selecting the appropriate experimental conditions.

Table 1: Photophysical Properties of this compound (DPH-PA)

| Property | Value | Environment | Reference |

| Molar Absorption Coefficient (ε) | 60,000 cm⁻¹M⁻¹ | Fluid Phase Membranes | [2] |

| Fluorescence Quantum Yield (Φf) | 0.7 | Fluid Phase Membranes | [2] |

| Fluorescence Lifetime (τ) | 5 ns | Fluid Phase Membranes | [2] |

Table 2: Photophysical Properties of DPH (as a proxy for DPH-PA) in Various Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (ns) |

| Ethanol | ~350 | ~428 | 0.15 - 0.25 | 4.2 - 7.2 |

| Acetonitrile | - | - | ~0.25 | - |

| n-Hexane | - | - | 0.62 - 0.65 | 4.2 - 7.2 |

| Water/Ethanol Mixtures | - | - | Decreases with increasing water content | Decreases with increasing water content |

Note: Data for DPH is used as an approximation for DPH-PA in various solvents due to the limited availability of specific data for the propionic acid derivative.[1][3][4]

Table 3: Fluorescence Anisotropy of DPH in Different Lipid Environments

| Lipid Bilayer | Phase | Temperature (°C) | Anisotropy (r) |

| DPPC | Gel | 25 | High |

| DPPC | Liquid Crystalline | 50 | Low |

| DOPC | Liquid Crystalline | 25 | Low |

Note: DPH anisotropy is inversely correlated with membrane fluidity. DPPC (dipalmitoylphosphatidylcholine) has a phase transition temperature of ~41°C, while DOPC (dioleoylphosphatidylcholine) is in a fluid phase at room temperature.[1][5]

Experimental Protocols

Accurate and reproducible measurements of the photophysical properties of this compound are fundamental to its application. The following sections provide detailed methodologies for key experiments.

Preparation of Liposomes with this compound

Objective: To incorporate this compound into lipid vesicles for membrane studies.

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC) or Dioleoylphosphatidylcholine (DOPC)

-

This compound (DPH-PA)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (100 nm pore size)

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of lipid (e.g., DPPC or DOPC) and DPH-PA in chloroform in a round-bottom flask. A typical molar ratio of lipid to probe is 200:1 to 500:1.

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing for several minutes above the lipid's phase transition temperature (e.g., ~50°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

-

Extrude the suspension 10-20 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. Ensure the extrusion is performed above the phase transition temperature of the lipid.

-

-

Storage:

-

Store the prepared liposome suspension at 4°C and use within a few days for optimal results.

-

Measurement of Fluorescence Anisotropy

Objective: To determine the rotational mobility of DPH-PA within a lipid bilayer as an indicator of membrane fluidity.

Instrumentation:

-

Fluorometer equipped with polarizers in the excitation and emission paths.

-

Temperature-controlled cuvette holder.

Procedure:

-

Sample Preparation:

-

Dilute the DPH-PA labeled liposome suspension in PBS to a final lipid concentration that gives a fluorescence intensity within the linear range of the detector (typically in the micromolar range).

-

-

Instrument Setup:

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

Set the excitation polarizer to the vertical position (0°).

-

-

Data Acquisition:

-

Measure the fluorescence intensity with the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Measure the corresponding intensities with the excitation polarizer in the horizontal position (I_HV and I_HH) to determine the G-factor (G = I_HV / I_HH). The G-factor corrects for the instrument's differential sensitivity to vertically and horizontally polarized light.

-

-

Calculation of Anisotropy (r):

-

Calculate the steady-state fluorescence anisotropy using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

-

Temperature Dependence:

-

To study phase transitions, perform anisotropy measurements over a range of temperatures, allowing the sample to equilibrate at each temperature for several minutes before measurement.

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of DPH-PA relative to a known standard.

Materials:

-

This compound solution of unknown quantum yield.

-

A quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

UV-Vis spectrophotometer.

-

Fluorometer.

Procedure:

-

Absorbance Measurements:

-

Prepare a series of dilute solutions of both the DPH-PA sample and the standard in the chosen solvent.

-

Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

-

Calculation of Quantum Yield (Φf_sample):

-

Calculate the quantum yield of the sample using the following equation: Φf_sample = Φf_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where:

-

Φf is the fluorescence quantum yield.

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the photophysical characterization of this compound.

Caption: Experimental workflow for characterizing DPH-PA photophysics.

Caption: Relationship between membrane fluidity and DPH-PA anisotropy.

Conclusion

This compound is a powerful fluorescent probe for elucidating the biophysical properties of lipid membranes. Its distinct photophysical characteristics, particularly their sensitivity to the local environment, provide valuable insights into membrane fluidity, phase behavior, and lipid-protein interactions. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize DPH-PA in their studies. A thorough understanding of its photophysical properties is paramount for the accurate interpretation of fluorescence-based assays and for advancing our knowledge of membrane biology and its role in health and disease.

References

The Mechanism of DPH Propionic Acid Fluorescence in Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diphenyl-1,3,5-hexatriene (DPH) and its derivatives are invaluable fluorescent probes for characterizing the biophysical properties of lipid bilayers. Among these, 3-(p-(6-phenyl)-1,3,5-hexatrienyl)phenylpropionic acid (DPH-PA) offers a unique advantage due to its propionic acid moiety. This functional group provides a negative charge at physiological pH, anchoring the probe at the lipid-water interface while the hydrophobic DPH moiety inserts into the acyl chain region of the membrane. This technical guide provides a comprehensive overview of the fluorescence mechanism of DPH-PA in lipid bilayers, detailing its photophysical properties, experimental protocols for its use, and the interpretation of the data obtained.

Core Mechanism of Fluorescence

The fluorescence of DPH-PA is highly sensitive to its local environment. In aqueous solutions, the probe is virtually non-fluorescent. However, upon partitioning into the hydrophobic core of a lipid bilayer, its fluorescence quantum yield increases dramatically. The primary mechanism for probing the biophysical state of the membrane relies on the phenomenon of fluorescence polarization or anisotropy.

When a population of DPH-PA molecules is excited with polarized light, the emitted light will also be polarized. The degree of this polarization is dependent on the rotational mobility of the probe during the excited state lifetime. In a more ordered, viscous (gel-phase) membrane, the rotation of DPH-PA is restricted, resulting in a high degree of fluorescence polarization (high anisotropy). Conversely, in a more fluid, less ordered (liquid-crystalline phase) membrane, the probe rotates more freely, leading to a greater depolarization of the emitted light (low anisotropy). Therefore, fluorescence anisotropy is inversely proportional to membrane fluidity.[1][2]

The propionic acid group of DPH-PA anchors it to the surface of the membrane, causing it to probe a region somewhat deeper than the headgroup interface but not as deep as the unsubstituted DPH.[3]

Quantitative Photophysical Properties

The fluorescence properties of DPH-PA are influenced by the specific lipid composition and phase state of the bilayer. While extensive quantitative data for DPH-PA across a wide range of lipid systems is not as abundant as for its parent compound DPH, the following tables summarize key available data and representative values for DPH which can be used for comparative purposes.

Table 1: Photophysical Properties of DPH Propionic Acid (DPH-PA)

| Property | Value | Condition | Reference |

| Molar Absorption Coeff. | 60,000 cm⁻¹M⁻¹ | In fluid phase membranes | [3] |

| Fluorescence Quantum Yield | 0.7 | In fluid phase membranes | [3] |

| Fluorescence Lifetime (τ) | 5 ns | In fluid phase membranes | [3] |

| Fluorescence Lifetime (τ) | 6.87 ns (center of unimodal Lorentzian distribution) | 1-palmitoyl-2-diphenylhexatrienylpropionyl-phosphatidylcholine in POPC vesicles | [4] |

Table 2: Representative Fluorescence Properties of DPH in Different Lipid Environments (for comparative purposes)

| Lipid Bilayer (Phase) | Fluorescence Lifetime (τ) | Steady-State Anisotropy (r) | Temperature (°C) | Reference |

| DPPC (Gel, S₀) | ~9.8 ns | ~0.38 | 25 | [5][6] |

| DPPC (Liquid Crystalline, Ld) | ~7.5 ns | ~0.15 | 50 | [6] |

| DOPC (Liquid Crystalline, Ld) | ~7.0 ns | ~0.12 | 25 | [6] |

| SM/Cholesterol (Liquid Ordered, Lo) | ~8.0 ns | ~0.30 | 25 | [5] |

Experimental Protocols

Preparation of DPH-PA Labeled Liposomes

A common method for preparing DPH-PA labeled liposomes is the thin-film hydration technique followed by extrusion.

Materials:

-

Phospholipid(s) of choice (e.g., DPPC, POPC, DOPE) in chloroform

-

This compound (DPH-PA) in a suitable organic solvent (e.g., chloroform or methanol)

-

Buffer (e.g., Tris-HCl or PBS at the desired pH)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

-

Water bath sonicator

Procedure:

-

Lipid and Probe Mixture: In a round-bottom flask, mix the desired amount of phospholipid solution with the DPH-PA solution. A typical molar ratio of lipid to probe is between 200:1 and 500:1 to avoid self-quenching.[7]

-

Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.[8]

-

Hydration: Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[9]

-

Vesicle Formation: The hydrated lipid suspension will form multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane of the desired pore size using a mini-extruder. This should also be performed at a temperature above the lipid's Tm.[9]

Fluorescence Anisotropy Measurement

Instrumentation:

-

A steady-state fluorometer equipped with polarizers in both the excitation and emission paths.

Procedure:

-

Sample Preparation: Dilute the DPH-PA labeled liposome suspension in the desired buffer to a final lipid concentration that gives an appropriate fluorescence signal without significant inner filter effects.

-

Instrument Settings:

-

Set the excitation wavelength to approximately 350-360 nm.

-

Set the emission wavelength to the peak of the DPH-PA emission spectrum in the lipid environment, typically around 430-450 nm.

-

Use appropriate excitation and emission slit widths to balance signal intensity and resolution.

-

-

Measurement of Polarized Intensities:

-

Measure the fluorescence intensity with the excitation polarizer set to vertical (0°) and the emission polarizer set to vertical (0°). This is I_VV.

-

Measure the fluorescence intensity with the excitation polarizer set to vertical (0°) and the emission polarizer set to horizontal (90°). This is I_VH.

-

Measure the fluorescence intensity with the excitation polarizer set to horizontal (90°) and the emission polarizer set to horizontal (90°). This is I_HH.

-

Measure the fluorescence intensity with the excitation polarizer set to horizontal (90°) and the emission polarizer set to vertical (0°). This is I_HV.

-

-

Calculation of Anisotropy (r):

-

First, calculate the G-factor (grating correction factor), which corrects for the differential transmission of vertically and horizontally polarized light by the instrument's emission optics: G = I_HV / I_HH.

-

Then, calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Signaling Pathways and Applications in Drug Development

While DPH-PA is not directly involved in cellular signaling pathways, its application as a membrane probe is highly relevant to drug development. Many drugs exert their effects by interacting with and modifying the properties of cell membranes. DPH-PA can be used to:

-

Assess Drug-Membrane Interactions: By measuring changes in fluorescence anisotropy, one can determine if a drug candidate alters membrane fluidity.

-

Characterize Drug Delivery Systems: The fluidity of liposomal drug carriers can affect their stability, drug release rates, and interaction with target cells. DPH-PA is a valuable tool for optimizing these formulations.

-

Investigate Mechanisms of Drug Action: For drugs that target membrane proteins or lipids, DPH-PA can provide insights into how these interactions perturb the surrounding lipid environment.

Conclusion

This compound is a powerful fluorescent probe for investigating the biophysical properties of lipid bilayers. Its anchoring at the membrane interface and the sensitivity of its fluorescence anisotropy to the local environment make it an ideal tool for researchers in membrane biophysics, cell biology, and drug development. By following standardized experimental protocols and understanding the principles of fluorescence polarization, scientists can gain valuable insights into membrane structure and function, as well as the effects of exogenous compounds on these critical biological structures.

References

- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence lifetime distributions of diphenylhexatriene-labeled phosphatidylcholine as a tool for the study of phospholipid-cholesterol interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Structure of a Diphenhydramine Propionic Acid Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway and structural characteristics for 3-((2-(diphenylmethoxy)ethyl)(methyl)amino)propanoic acid, a propionic acid derivative of the well-known first-generation antihistamine, Diphenhydramine (DPH). This document provides detailed, plausible experimental protocols and predicted analytical data for this novel compound, intended for a scientific audience engaged in pharmaceutical research and development.

Introduction

Diphenhydramine is a widely used H1-receptor antagonist with sedative and anticholinergic properties.[1][2] Its structure has served as a scaffold for the development of numerous other compounds. The primary metabolism of diphenhydramine involves successive demethylations of its tertiary amine.[3] This guide explores the targeted synthesis of a novel analog, "DPH Propionic Acid," by leveraging a key metabolite, N-desmethyldiphenhydramine, as a synthetic precursor. The introduction of a propionic acid moiety is a common strategy in drug design to modify physicochemical properties such as solubility, protein binding, and pharmacokinetics.

Chemical Structure and Predicted Properties

The proposed structure for this compound is 3-((2-(diphenylmethoxy)ethyl)(methyl)amino)propanoic acid. This structure retains the core benzhydryl ether group of diphenhydramine while replacing one N-methyl group with a propionic acid chain.

Figure 1: Chemical Structure of 3-((2-(diphenylmethoxy)ethyl)(methyl)amino)propanoic acid.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value / Characteristic | Description |

| Molecular Formula | C₁₉H₂₃NO₃ | - |

| Molecular Weight | 329.40 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Based on typical characteristics of similar zwitterionic compounds. |

| ¹H NMR | δ ~7.2-7.5 (m, 10H, Ar-H), δ ~5.4 (s, 1H, CH-O), δ ~4.0 (t, 2H, O-CH₂), δ ~3.5 (t, 2H, N-CH₂), δ ~3.2 (t, 2H, N-CH₂-COO), δ ~2.8 (s, 3H, N-CH₃), δ ~2.5 (t, 2H, CH₂-COO) | Predicted chemical shifts (in ppm) in a suitable solvent like DMSO-d₆. A broad signal for the carboxylic acid proton would also be expected. |

| ¹³C NMR | δ ~175 (C=O), δ ~142 (Ar-C), δ ~126-129 (Ar-CH), δ ~85 (CH-O), δ ~65 (O-CH₂), δ ~55 (N-CH₂), δ ~50 (N-CH₂-COO), δ ~42 (N-CH₃), δ ~32 (CH₂-COO) | Predicted chemical shifts (in ppm) showing key functional groups. |

| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad, O-H), ~1710 cm⁻¹ (C=O), ~1100 cm⁻¹ (C-O ether stretch) | Expected characteristic vibrational frequencies for the carboxylic acid and ether functional groups. |

| Mass Spec (ESI+) | m/z = 330.17 [M+H]⁺ | Expected mass-to-charge ratio for the protonated molecule. |

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process starting from the known diphenhydramine metabolite, N-desmethyldiphenhydramine (also known as nordiphenhydramine).[4]

-

N-Alkylation: The secondary amine of N-desmethyldiphenhydramine is alkylated using an ethyl 3-halopropionate (e.g., ethyl 3-bromopropionate) via a nucleophilic substitution reaction to form an ester intermediate.

-

Ester Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (saponification) to yield the final carboxylic acid product.[5][6][7]

The complete workflow is visualized in the diagram below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed, hypothetical procedures for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 3-((2-(diphenylmethoxy)ethyl)(methyl)amino)propanoate

Materials:

-

N-Desmethyldiphenhydramine (1.0 eq)

-

Ethyl 3-bromopropionate (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Acetonitrile (solvent)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-desmethyldiphenhydramine and anhydrous acetonitrile.

-

Stir the solution until the starting material is fully dissolved.

-

Add anhydrous potassium carbonate to the solution. This will act as a base to scavenge the HBr byproduct.

-

Add ethyl 3-bromopropionate dropwise to the stirring suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil (the ester intermediate) can be purified by column chromatography on silica gel or carried forward to the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.

Step 2: Synthesis of 3-((2-(diphenylmethoxy)ethyl)(methyl)amino)propanoic acid (Hydrolysis)

Materials:

-

Crude ester intermediate from Step 1 (1.0 eq)

-

Sodium Hydroxide (NaOH) (3.0 eq)

-

Ethanol/Water solution (e.g., 3:1 mixture)

-

Hydrochloric Acid (HCl), 1M solution

Procedure:

-

Dissolve the crude ester intermediate in the ethanol/water solvent mixture in a round-bottom flask.

-

Add a solution of sodium hydroxide (dissolved in a minimum amount of water) to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.[8]

-

After the hydrolysis is complete, cool the reaction mixture in an ice bath.

-

Slowly and carefully neutralize the mixture by adding 1M HCl dropwise while stirring. The target compound is zwitterionic and will likely precipitate near its isoelectric point (a pH of approximately 4-6). Monitor the pH with pH paper or a pH meter.

-

If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold deionized water and then a small amount of a non-polar solvent like diethyl ether to aid in drying.

-

If the product remains in solution, the aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. The combined organic layers would then be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the crude product.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).

Conclusion

This guide provides a comprehensive theoretical framework for the synthesis and characterization of a novel this compound analog. The proposed two-step synthesis is based on well-established chemical transformations—N-alkylation and ester hydrolysis—offering a high probability of success. The detailed protocols and predicted data serve as a valuable resource for researchers aiming to explore new derivatives of diphenhydramine for potential therapeutic applications.

References

- 1. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]

- 2. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. N-Desmethyldiphenhydramine | C16H19NO | CID 40791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 8. savemyexams.com [savemyexams.com]

The Nexus of Lipids and Proteins: A Technical Guide to DPH Propionic Acid in Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and membrane dynamics, the interplay between lipids and proteins is fundamental. Understanding these interactions is paramount for deciphering disease mechanisms and developing novel therapeutics. This technical guide delves into the application of 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid, a specialized fluorescent probe commonly referred to as DPH propionic acid or PA-DPH, in the nuanced study of lipid-protein interactions. Its unique properties make it an invaluable tool for investigating membrane biophysics and, notably, for characterizing the binding dynamics of fatty acid-binding proteins (FABPs), a class of proteins implicated in a host of metabolic and oncogenic pathways.

This compound: A Profile of a Versatile Fluorescent Probe

This compound (PA-DPH) is a derivative of the well-known hydrophobic fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH). The addition of a propionic acid group confers an anionic charge at physiological pH, transforming the probe's behavior within a lipid bilayer. Unlike its parent compound, DPH, which resides deep within the hydrophobic core of the membrane, the charged propionic acid group anchors PA-DPH to the membrane's surface. This strategic positioning allows it to report on the dynamics of a region slightly deeper than the lipid-water interface, offering a unique perspective on membrane order and fluidity.[1]

Furthermore, the structural similarity of PA-DPH to long-chain fatty acids enables it to act as a fluorescent analog, making it an exceptional tool for studying proteins that bind and transport these molecules, such as fatty acid-binding proteins (FABPs) and serum albumin.[1]

Spectroscopic and Physicochemical Properties

The utility of PA-DPH as a fluorescent probe is defined by its distinct spectroscopic characteristics. These properties are crucial for the design and interpretation of experiments.

| Property | Value | Comparison with DPH and TMA-DPH | Reference |

| Molar Absorption Coefficient | 60,000 cm⁻¹M⁻¹ | Intermediate between DPH and TMA-DPH | [1] |

| Quantum Yield (in fluid phase membranes) | 0.7 | Intermediate between DPH and TMA-DPH | [1] |

| Fluorescence Lifetime (in fluid phase membranes) | 5 ns | Intermediate between DPH and TMA-DPH | [1] |

| Excitation Wavelength (typical) | ~355-360 nm | Similar to DPH and TMA-DPH | [2] |

| Emission Wavelength (typical) | ~430-450 nm | Similar to DPH and TMA-DPH | [2] |

Table 1: Key Spectroscopic and Physicochemical Properties of this compound (PA-DPH).

Core Applications in Lipid-Protein Interaction Studies

The dual nature of PA-DPH as both a membrane probe and a fatty acid analog underpins its primary applications in lipid-protein interaction research.

Characterizing Membrane Fluidity and Order

Fluorescence polarization (or anisotropy) is the principal technique employed with PA-DPH to investigate the properties of lipid bilayers. This method relies on the principle that the rotational motion of a fluorophore is sensitive to the viscosity and order of its microenvironment. When excited with polarized light, a fluorescent molecule will emit light that is also polarized. The degree of depolarization is inversely proportional to the rotational restriction of the probe. In a highly fluid, disordered membrane, PA-DPH rotates more freely, leading to a lower fluorescence polarization value. Conversely, in a more rigid, ordered membrane, its rotation is constrained, resulting in a higher polarization value.

Because of its surface-anchored nature, PA-DPH provides insights into the lipid packing and dynamics in the upper region of the acyl chains, a zone of significant biological activity where many protein-lipid interactions occur.[1]

Probing Fatty Acid-Binding Proteins (FABPs)

PA-DPH serves as a powerful tool for studying FABPs, a family of intracellular lipid chaperones that regulate fatty acid trafficking and signaling.[1][3] Given its resemblance to natural fatty acids, PA-DPH can bind to the active site of FABPs. This binding event can be monitored through changes in its fluorescence properties, most commonly through a competitive binding assay.

In a typical assay, the displacement of PA-DPH from an FABP by a non-fluorescent competing ligand (such as a potential drug candidate) leads to a decrease in fluorescence polarization, as the unbound PA-DPH tumbles more rapidly in solution. This approach is highly amenable to high-throughput screening (HTS) for the discovery of novel FABP inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments utilizing this compound.

General Fluorescence Anisotropy Measurement for Membrane Fluidity

This protocol outlines the steps for assessing membrane fluidity of liposomes using PA-DPH.

Materials:

-

This compound (PA-DPH) stock solution (e.g., 1 mM in DMSO or ethanol)

-

Lipid of interest (e.g., DPPC, POPC) in chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)

-

Spectrofluorometer equipped with polarizers

Procedure:

-

Liposome Preparation (Thin-Film Hydration Method):

-

In a round-bottom flask, add the desired amount of lipid dissolved in chloroform.

-

Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the hydration buffer by vortexing vigorously above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication.[4]

-

-

Probe Incorporation:

-

To the liposome suspension, add the PA-DPH stock solution to a final concentration typically in the range of 0.5-1 µM. The lipid-to-probe ratio should be high (e.g., >200:1) to avoid artifacts from probe-probe interactions.

-

Incubate the mixture at a temperature above the lipid's phase transition temperature for 30-60 minutes in the dark to allow for the incorporation of the probe into the liposomes.

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation wavelength of the spectrofluorometer to ~357 nm and the emission wavelength to ~430 nm.[2]

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Measure the correction factor, G, by orienting the excitation polarizer horizontally and the emission polarizer vertically (I_HV) and horizontally (I_HH). G = I_HV / I_HH.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Data Interpretation: A higher anisotropy value indicates lower membrane fluidity (higher order), while a lower anisotropy value suggests higher membrane fluidity (lower order).

Competitive Binding Assay for FABP Inhibitor Screening

This protocol describes a fluorescence polarization-based competitive binding assay to screen for inhibitors of a specific Fatty Acid-Binding Protein (FABP).

Materials:

-

Purified recombinant FABP of interest (e.g., FABP5)

-

This compound (PA-DPH)

-

Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)[5]

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Known FABP ligand (e.g., oleic acid) as a positive control

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Assay Preparation:

-

In a microplate (e.g., 96-well or 384-well), add the purified FABP to a final concentration determined by prior optimization (typically in the low micromolar range, e.g., 3 µM).[5]

-

Add PA-DPH to a final concentration that is significantly lower than the FABP concentration (e.g., 500 nM) to ensure a high fraction of the probe is bound.[5]

-

Add the test compounds at various concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects the assay (typically <1%).

-

Include control wells:

-

No inhibitor (maximum polarization)

-

No protein (minimum polarization)

-

Positive control inhibitor (e.g., oleic acid)

-

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 20-30 minutes), protected from light.[5]

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Data Analysis:

-

The percentage of inhibition can be calculated relative to the controls.

-

For dose-response curves, plot the fluorescence polarization as a function of the logarithm of the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) can be determined by fitting the data to a suitable sigmoidal dose-response model.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The study of FABPs with PA-DPH is particularly relevant to cancer and metabolic disease research, as these proteins are key players in various signaling cascades.

Caption: FABP5-mediated signaling pathways in cancer progression.

This diagram illustrates how Fatty Acid-Binding Protein 5 (FABP5) can transport fatty acids into the nucleus to activate the nuclear receptor PPARγ, leading to the expression of genes that promote cell proliferation and angiogenesis.[6][7] Additionally, FABP5 has been shown to activate other pro-survival and pro-inflammatory pathways such as PI3K/AKT and NF-κB.[7][8]

Caption: Workflow for a high-throughput screen for FABP inhibitors.

Implications for Drug Discovery and Development

The role of FABPs in diseases such as obesity, type 2 diabetes, atherosclerosis, and various cancers has positioned them as attractive therapeutic targets.[1][8] The development of small molecule inhibitors that can modulate FABP activity holds significant promise.

The use of PA-DPH in a fluorescence polarization-based competitive binding assay provides a robust, sensitive, and scalable method for high-throughput screening of large compound libraries. This approach allows for the rapid identification of "hit" compounds that bind to the target FABP. These hits can then be further characterized and optimized through medicinal chemistry efforts to develop potent and selective drug candidates. The quantitative data obtained from these assays, such as IC50 values, are critical for establishing structure-activity relationships and guiding the drug discovery process.

References

- 1. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jasco-global.com [jasco-global.com]

- 3. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]

- 4. mpikg.mpg.de [mpikg.mpg.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DPH Propionic Acid for Investigating Membrane Structure and Dynamics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid, commonly known as DPH propionic acid, a fluorescent probe utilized for investigating the biophysical properties of lipid membranes. This document details the core principles of its application, experimental protocols, and data interpretation for studying membrane structure and dynamics, which are critical in cellular processes and drug-membrane interactions.

Introduction to this compound

This compound is a derivative of the well-known hydrophobic fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH).[1] Like its parent compound, this compound embeds within the hydrophobic core of the lipid bilayer, making it a sensitive reporter of the membrane's internal environment.[2] The key distinction of this compound is the addition of a propionic acid group, which imparts a pH-dependent charge. This feature allows for probing different depths within the membrane, as the protonation state of the carboxylic acid group influences its hydrophobicity and thus its position within the bilayer.[3]

The fluorescence properties of DPH probes are highly sensitive to their local environment. In aqueous solutions, they are practically non-fluorescent, but their fluorescence quantum yield increases sharply upon partitioning into the nonpolar, hydrophobic region of a lipid membrane.[4] This characteristic makes them excellent tools for studying membrane fluidity, lipid order, and the dynamics of membrane domains such as lipid rafts.

Core Principle: Fluorescence Anisotropy

The primary technique used with this compound is fluorescence polarization or anisotropy. This method measures the rotational mobility of the fluorescent probe within the membrane. The principle is based on the photoselective excitation of fluorophores by polarized light.

When a population of fluorophores is excited with vertically polarized light, only those molecules with their absorption dipoles aligned with the plane of polarization will be excited. The subsequent emission of light will also be polarized. However, if the molecule rotates during the interval between absorption and emission (the fluorescence lifetime), the plane of polarization of the emitted light will be different from the excitation light. This "depolarization" is directly related to the rotational diffusion of the probe.

In a viscous environment like a lipid membrane, the probe's rotation is restricted. The degree of this restriction, and thus the extent of depolarization, provides a measure of the local microviscosity or "fluidity" of the membrane.

Fluorescence Anisotropy (r) is calculated using the following equation:

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Where:

-

IVV is the fluorescence intensity measured with the excitation and emission polarizers oriented vertically (parallel).

-

IVH is the fluorescence intensity measured with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally (perpendicular).

-

G is the G-factor, an instrument-specific correction factor for unequal transmission of horizontally and vertically polarized light.

A higher anisotropy value indicates more restricted rotational motion and thus a more ordered or less fluid membrane. Conversely, a lower anisotropy value signifies greater rotational freedom and a more fluid membrane.[2][5]

Experimental Protocols

This protocol outlines the steps for labeling either artificial lipid vesicles (liposomes) or biological membranes with this compound.

Materials:

-

This compound stock solution (e.g., 1-2 mM in ethanol or DMSO). Store protected from light at -20°C.

-

Liposome suspension or cell suspension in a suitable buffer (e.g., HEPES or PBS).

-

Spectrofluorometer cuvettes.

Procedure:

-

Prepare the Membrane Suspension: Dilute the liposome or cell suspension to the desired final concentration in the measurement buffer. A typical lipid concentration for liposomes is 0.1-0.5 mM.

-

Probe Addition: Add a small aliquot of the this compound stock solution to the membrane suspension while vortexing gently. The final probe concentration should be low to avoid self-quenching and membrane perturbation, typically a lipid-to-probe ratio of 200:1 to 500:1 is recommended.

-

Incubation: Incubate the mixture for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the probe to partition into the membranes. The incubation should be performed in the dark to prevent photobleaching.

-

pH Adjustment (Optional): If investigating pH-dependent effects, the buffer pH can be adjusted before or after probe incorporation. The location of this compound within the membrane is sensitive to pH.[3]

This protocol describes the measurement of fluorescence anisotropy using a spectrofluorometer equipped with polarizers.

Instrumentation:

-

A spectrofluorometer with excitation and emission polarizers.

-

Temperature-controlled cuvette holder.

Procedure:

-

Instrument Setup:

-

G-Factor Calibration: Before sample measurement, determine the G-factor for your instrument at the chosen wavelengths. This is typically done using a dilute solution of a free fluorophore with known low anisotropy.

-

Sample Measurement:

-

Place the cuvette containing the labeled membrane suspension into the temperature-controlled holder and allow it to equilibrate.

-

Measure the four intensity components: IVV (vertical excitation, vertical emission), IVH (vertical excitation, horizontal emission), IHV (horizontal excitation, vertical emission), and IHH (horizontal excitation, horizontal emission).

-

-

Blank Subtraction: Measure the corresponding intensities for a blank sample (buffer without probe) and subtract these background values from the sample readings.

-

Anisotropy Calculation: Use the blank-corrected intensity values and the predetermined G-factor to calculate the steady-state fluorescence anisotropy (r) using the formula provided in Section 2.

Data Presentation

Quantitative data regarding this compound and its application are summarized in the tables below.

Table 1: Spectroscopic and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid | [7] |

| Molecular Formula | C₂₁H₂₀O₂ | |

| Molecular Weight | 304.38 g/mol | |

| Typical Excitation Max | ~350-360 nm | [2][6] |

| Typical Emission Max | ~430 nm | [2][4][6] |

| Form | Powder | |

| Storage Temperature | -20°C |

Table 2: Comparative Membrane Location of DPH and its Derivatives

This table illustrates the approximate location of different DPH probes within the membrane. The location is often inferred from fluorescence quenching studies.

| Probe | Charge at Neutral pH | Approximate Location | Rationale / Reference |

| DPH | Neutral | Deep within the hydrophobic core | Highly hydrophobic nature.[8][9] |

| TMA-DPH | Positive (quaternary amine) | Anchored at the lipid-water interface, with the DPH moiety in the upper acyl chain region. | The charged trimethylammonium group acts as a surface anchor.[9][10] |

| This compound (pH > pKa) | Negative | Anchored closer to the interface than DPH, but deeper than TMA-DPH. | The deprotonated, charged carboxylate group orients towards the polar headgroup region.[3] |

| This compound (pH < pKa) | Neutral | Deeper in the hydrophobic core, similar to DPH. | The protonated, neutral carboxylic acid group is more hydrophobic.[3] |

Visualizations: Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the use of this compound.

References

- 1. researchportal.tuni.fi [researchportal.tuni.fi]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Labeling the plasma membrane with TMA-DPH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amphipathic Probe: A Technical Guide to the Partitioning of DPH Propionic Acid into Membranes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the partitioning of 3-(p-(6-phenyl)-1,3,5-hexatrienyl)phenylpropionic acid (DPH propionic acid) into lipid membranes. As a fluorescent probe, this compound offers valuable insights into the biophysical properties of lipid bilayers, which are crucial for understanding cellular processes and drug-membrane interactions. This document provides a comprehensive overview of its partitioning behavior, experimental protocols for its characterization, and the implications of membrane interactions on cellular signaling.

Quantitative Analysis of this compound Partitioning

The partitioning of a molecule between an aqueous phase and a lipid bilayer is a fundamental parameter that governs its interaction with and transport across cell membranes. For this compound, this behavior is quantified by the partition coefficient (Kₚ), which represents the ratio of the probe's concentration in the lipid phase to that in the aqueous phase at equilibrium.

A higher Kₚ value indicates a greater affinity for the lipidic environment of the membrane. The partitioning of this compound is influenced by several factors, including the lipid composition of the membrane, temperature, and the pH of the surrounding medium.

Below is a summary of key quantitative data related to the membrane partitioning of this compound and its parent compound, DPH.

| Probe | Membrane Composition | Parameter | Value | Reference |

| This compound | Dipalmitoylphosphatidylcholine (DPPC) | Partition Coefficient (Kₚ) | 6.5 x 10⁵ | [1] |

| DPH | Dipalmitoylphosphatidylcholine (DPPC) | Partition Coefficient (Kₚ) | 1.3 x 10⁶ | [1] |

| DPH carboxylic acid | Dipalmitoylphosphatidylcholine (DPPC) | Partition Coefficient (Kₚ) | 1.0 x 10⁶ | [1] |

| TMA-DPH | Dipalmitoylphosphatidylcholine (DPPC) | Partition Coefficient (Kₚ) | 2.4 x 10⁵ | [1] |

| DPH | DPPC Liposomes | Fluorescence Anisotropy (r) at 25°C (Gel Phase) | ~0.35 | [2][3] |

| DPH | DPPC Liposomes | Fluorescence Anisotropy (r) at 55°C (Fluid Phase) | ~0.1 | [2][3] |

Experimental Protocols

Accurate determination of the membrane partitioning and behavior of this compound relies on robust experimental methodologies. The following sections detail the key protocols used in such investigations.

Preparation of Liposomes

Liposomes, or artificial vesicles, are commonly used as model membrane systems. The ethanol injection method is a straightforward technique for preparing unilamellar vesicles.

Materials:

-

Phospholipid(s) of choice (e.g., Dipalmitoylphosphatidylcholine - DPPC)

-

Cholesterol (optional)

-

This compound

-

Ethanol (absolute)

-

HEPES buffer (or other suitable buffer)

Procedure:

-

Dissolve the desired lipids and this compound in absolute ethanol to create a stock solution.

-

Rapidly inject a small volume of the lipid-probe solution into a vigorously stirring aqueous buffer.

-

The rapid dilution causes the phospholipids to self-assemble into unilamellar vesicles, encapsulating the buffer.[4]

-

The size of the resulting liposomes can be controlled by factors such as the injection rate and the lipid concentration.

Determination of the Partition Coefficient (Kₚ)

The partition coefficient can be determined by measuring the enhancement of this compound's fluorescence upon its incorporation into liposomes.[1]

Instrumentation:

-

Spectrofluorometer with temperature control and polarizers

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of liposome suspensions of varying lipid concentrations.

-

Add a constant, low concentration of this compound to each liposome suspension and to a buffer-only control.

-

Incubate the samples to allow for partitioning equilibrium to be reached.

-

Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths (e.g., Ex: 357 nm, Em: 430 nm for DPH)[2].

-

The partition coefficient is calculated from the relationship between fluorescence enhancement and lipid concentration.

Measurement of Fluorescence Anisotropy

Fluorescence anisotropy provides information about the rotational mobility of the probe within the membrane, which is related to membrane fluidity.[5]

Procedure:

-

Prepare liposomes containing this compound as described above.

-

Place the sample in a thermostatted cuvette within the spectrofluorometer.

-

Excite the sample with vertically polarized light.

-

Measure the fluorescence emission intensity both parallel (I‖) and perpendicular (I⊥) to the polarization of the excitation light.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (I‖ - G * I⊥) / (I‖ + 2 * G * I⊥) where G is an instrument-specific correction factor.[6]

-

Measurements can be taken over a range of temperatures to observe phase transitions.[2]

Visualizing Key Concepts and Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow, the factors influencing partitioning, and a relevant signaling pathway.

Implications for Cellular Signaling: The Propionate Connection

While this compound is primarily a tool to study membrane biophysics, its structural similarity to propionate, a short-chain fatty acid and important microbial metabolite, provides a link to cellular signaling. In certain bacteria, such as the Crohn's disease-associated Adherent-Invasive Escherichia coli (AIEC), propionate can induce a virulent phenotype by influencing membrane protein abundance and activating specific signaling pathways.[7][8]

The Rcs and PhoP/Q two-component signaling systems are key players in this process. These systems act as environmental sensors, often responding to changes in the cell envelope. The interaction of molecules like propionate with the bacterial membrane can trigger a cascade of phosphorylation events that ultimately alters gene expression, leading to changes in surface structures (like LPS) and virulence factors.[7][8]

Conclusion

This compound is a valuable tool for elucidating the physical properties of lipid membranes. Its partitioning behavior, readily quantifiable through fluorescence techniques, provides a window into the complex interplay of factors that govern membrane fluidity and organization. Furthermore, the structural relationship between this compound and biologically active molecules like propionate underscores the critical role of membrane interactions in initiating cellular signaling cascades. For researchers in drug development and cellular biology, a thorough understanding of how molecules partition into and behave within lipid bilayers is essential for predicting bioavailability, toxicity, and mechanism of action.

References

- 1. Partition coefficients of fluorescent probes with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jasco-global.com [jasco-global.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine [mdpi.com]

- 7. The Role of Propionate-Induced Rearrangement of Membrane Proteins in the Formation of the Virulent Phenotype of Crohn’s Disease-Associated Adherent-Invasive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Propionate-Induced Rearrangement of Membrane Proteins in the Formation of the Virulent Phenotype of Crohn's Disease-Associated Adherent-Invasive Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

DPH Propionic Acid: A Fluorescent Probe for Unraveling Long-Chain Fatty Acid Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DPH propionic acid (3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid), commonly abbreviated as DPH-PA, is a fluorescent analog of long-chain fatty acids that has emerged as a powerful tool in cellular biology and drug discovery. Its unique photophysical properties, which are sensitive to the hydrophobicity of its environment, make it an invaluable probe for investigating the intricate processes of fatty acid uptake, transport, and interaction with cellular membranes and binding proteins. This guide provides a comprehensive overview of DPH-PA, including its physicochemical properties, detailed experimental protocols for its application, and its role in elucidating signaling pathways and facilitating drug development.

DPH-PA's structure incorporates the rigid, hydrophobic fluorophore diphenylhexatriene (DPH), which is responsible for its desirable fluorescent characteristics, coupled to a propionic acid moiety that mimics the carboxylic acid headgroup of a native fatty acid. This design allows DPH-PA to serve as a surrogate for natural long-chain fatty acids in a variety of biological assays.

Physicochemical and Fluorescent Properties

The utility of DPH-PA as a fluorescent probe is defined by its photophysical characteristics. A summary of these properties, in comparison to other commonly used fluorescent fatty acid analogs, is presented below.

Table 1: Comparative Fluorescent Properties of DPH-PA and Other Fatty Acid Analogs

| Property | This compound (DPH-PA) | NBD-Stearic Acid | BODIPY FL C16 |

| Excitation Max (λex) | ~355 nm | ~466 nm | ~503 nm |

| Emission Max (λem) | ~430 nm | ~539 nm | ~512 nm |

| Molar Absorption Coefficient (ε) | ~60,000 cm⁻¹M⁻¹[1] | ~22,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.7 (in fluid membranes)[1] | Environment-dependent (low in aqueous media) | ~0.9 |

| Fluorescence Lifetime (τ) | ~5 ns (in fluid membranes)[1] | Variable | ~6 ns |

| Key Features | High polarization in ordered environments; sensitive to membrane fluidity. | Environmentally sensitive fluorescence; useful for binding site polarity studies. | High fluorescence output and photostability; suitable for live-cell imaging. |

Note: Values can vary depending on the solvent environment and binding state.

Experimental Protocols

This section provides detailed methodologies for the application of DPH-PA in key experimental settings.

Cellular Uptake of Long-Chain Fatty Acids

This protocol describes a fluorescence-based assay to measure the uptake of DPH-PA into cultured cells, serving as a model for long-chain fatty acid transport.

Materials:

-

This compound (DPH-PA)

-

Dimethyl sulfoxide (DMSO)

-

Cultured cells (e.g., adipocytes, hepatocytes, or cancer cell lines)

-

Cell culture medium (serum-free for assay)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are sub-confluent at the time of the assay. Culture overnight under standard conditions.

-

Preparation of DPH-PA Stock Solution: Prepare a 10 mM stock solution of DPH-PA in DMSO.

-

Preparation of DPH-PA Working Solution: Dilute the DPH-PA stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the cell line being used.

-

Cell Treatment:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with PBS.

-

Add the DPH-PA working solution to the wells.

-

To determine non-specific uptake, include control wells with a known fatty acid transport inhibitor or a large excess of an unlabeled long-chain fatty acid (e.g., oleic acid).

-

-

Incubation: Incubate the plate at 37°C for a time course (e.g., 5, 15, 30, 60 minutes) to determine the kinetics of uptake.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation set to ~355 nm and emission to ~430 nm.

-

To reduce background from extracellular probe, cells can be washed with PBS containing a quencher like Trypan Blue before the final reading.

-

-

Data Analysis:

-

Subtract the fluorescence intensity of the no-cell control wells (background).

-

Subtract the fluorescence of the inhibitor-treated wells to determine specific uptake.

-

Plot the fluorescence intensity against time to visualize the uptake kinetics.

-

Workflow for Cellular Uptake Assay

Caption: Workflow for DPH-PA binding assay with FABPs.

Membrane Fluidity Assessment using Fluorescence Polarization

This protocol describes the use of DPH-PA to measure the fluidity of lipid membranes (e.g., liposomes or cell membranes) based on fluorescence polarization (anisotropy). In more ordered (less fluid) membranes, the rotational motion of DPH-PA is restricted, leading to higher fluorescence polarization.

Materials:

-

This compound (DPH-PA)

-

Liposomes or isolated cell membranes

-

Buffer (e.g., PBS)

-

Fluorometer equipped with polarizers

Protocol:

-

Labeling of Membranes:

-

Incubate the liposomes or cell membranes with a low concentration of DPH-PA (e.g., 1 µM) for 30-60 minutes at room temperature to allow for incorporation of the probe into the lipid bilayer.

-

-

Fluorescence Polarization Measurement:

-

Place the labeled membrane suspension in a cuvette.

-

Excite the sample with vertically polarized light at ~355 nm.

-

Measure the fluorescence emission at ~430 nm through both vertical (I_parallel) and horizontal (I_perpendicular) polarizers.

-

-

Calculation of Anisotropy (A):

-

Calculate the fluorescence anisotropy using the following formula: A = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

Where G is the G-factor, an instrument-specific correction factor.

-

-

Data Interpretation:

-

Higher anisotropy values indicate lower membrane fluidity.

-

The experiment can be repeated at different temperatures or in the presence of membrane-altering agents to assess their effects on membrane fluidity.

-

Application in Signaling Pathway Elucidation

Long-chain fatty acids are not only metabolic substrates but also important signaling molecules that can modulate the activity of transcription factors, such as Peroxisome Proliferator-Activated Receptors (PPARs). D[2][3][4]PH-PA can be employed as a tracer to follow the journey of a fatty acid from the plasma membrane to its nuclear target.

Signaling Pathway of Fatty Acid-Mediated PPAR Activation

Caption: Fatty acid signaling to PPARs.

This pathway illustrates the uptake of an extracellular long-chain fatty acid analog like DPH-PA via membrane transporters (FATPs/CD36). Once inside the cell, it is chaperoned by FABPs to the nucleus, where it can act as a ligand for PPARs. Ligand-activated PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Role in Drug Development

The processes of fatty acid uptake and metabolism are implicated in various diseases, including metabolic syndrome, type 2 diabetes, and cancer. Consequently, the proteins that mediate these processes, such as FATPs and FABPs, are attractive targets for therapeutic intervention. DPH-PA is a valuable tool in the development of drugs targeting these pathways.

High-Throughput Screening (HTS) for Fatty Acid Uptake Inhibitors:

DPH-PA can be used in HTS campaigns to identify small molecule inhibitors of fatty acid transport. T[5][6][7][8]he cellular uptake assay described in section 3.1 can be adapted for a 384- or 1536-well plate format. A library of compounds can be screened for their ability to reduce the fluorescence signal from DPH-PA uptake. Hits from the primary screen can then be further validated in secondary assays to confirm their mechanism of action.

Logical Flow for HTS Campaign

Caption: HTS workflow for fatty acid uptake inhibitors.

Conclusion

This compound is a versatile and powerful fluorescent probe that serves as an excellent analog for natural long-chain fatty acids. Its utility spans from fundamental research into the biophysics of cellular membranes to the high-throughput screening of potential drug candidates. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to harness the capabilities of DPH-PA in their scientific endeavors. By enabling the real-time visualization and quantification of fatty acid dynamics, DPH-PA will continue to contribute to a deeper understanding of lipid metabolism and its role in health and disease.

References

- 1. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARs Mediate Lipid Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput screening for fatty acid uptake inhibitors in humanized yeast identifies atypical antipsychotic drugs that cause dyslipidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectral Characteristics of DPH Propionic Acid in Different Solvents: A Technical Guide

Introduction

3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid, commonly known as DPH propionic acid, is a fluorescent probe derived from 1,6-diphenyl-1,3,5-hexatriene (DPH).[1][2] Like its parent compound, this compound is a valuable tool for investigating the structure and dynamics of lipid bilayers and other molecular assemblies. Its defining feature is a lipophilic diphenylhexatriene moiety, which readily partitions into hydrophobic environments, and a hydrophilic propionic acid group, which anchors the probe at the aqueous interface. The fluorescence of DPH and its derivatives is highly sensitive to the polarity and viscosity of its microenvironment, making it an excellent reporter of local conditions.

This technical guide provides an in-depth overview of the spectral characteristics of this compound in various solvents. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy to study molecular interactions and environments. The guide details the influence of solvent properties on the probe's absorption and emission spectra, fluorescence quantum yield, and lifetime, and provides comprehensive experimental protocols for their measurement.

Core Concepts in Fluorescence Spectroscopy

The interaction between a fluorophore like this compound and its solvent environment can significantly alter its photophysical properties. This phenomenon, known as solvatochromism, is governed by several factors:

-

Solvent Polarity: The polarity of the solvent can stabilize the fluorophore's ground and excited states to different extents.[3][4] For many molecules, the excited state is more polar than the ground state. In such cases, increasing solvent polarity leads to greater stabilization of the excited state, resulting in a red shift (a shift to longer wavelengths) in the emission spectrum.[4]

-

Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is often observed in more polar solvents, reflecting the energy lost as the solvent molecules reorient around the more polar excited state of the fluorophore before it returns to the ground state.[4]

-

Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield is highly dependent on the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).[5] Solvent interactions, such as hydrogen bonding or quenching, can promote non-radiative decay, leading to a lower quantum yield.[6][7]

-

Fluorescence Lifetime (τ): This is the average time the fluorophore spends in the excited state before returning to the ground state. The lifetime is an intrinsic property of the molecule in a given environment and can be affected by processes that quench fluorescence, such as dynamic quenching by solvent molecules.[8][9]

Spectral Data of DPH and Derivatives in Various Solvents

The following tables summarize typical photophysical data for DPH in different solvent environments. These trends are expected to be broadly applicable to this compound.

Table 1: Absorption and Emission Maxima of DPH in Selected Solvents

| Solvent | Polarity Index | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 0.2 | ~356 | ~406 | ~3500 |

| Dioxane | 4.8 | ~358 | ~428 | ~4900 |

| Ethanol | 5.2 | ~358 | ~430 | ~5000 |

| DMSO | 7.2 | ~360 | ~435 | ~5200 |

| Water/Ethanol Mix | Increasing Water % | No significant shift | Red shift | Increases |

Note: Data are representative values compiled from typical results for DPH. The absorption spectrum of DPH is less sensitive to solvent polarity than the emission spectrum.[10]

Table 2: Fluorescence Quantum Yield and Lifetime of DPH in Selected Solvents

| Solvent | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Dioxane | ~0.80 | ~6.0 |

| Ethanol | ~0.65 | ~5.0[8] |

| Water/Ethanol (10% water) | - | ~4.5[8] |

| Water/Ethanol (40% water) | - | ~3.0[8] |

Note: The fluorescence quantum yield and lifetime of DPH generally decrease with increasing solvent polarity and in the presence of protic solvents like water, which can quench fluorescence through dynamic mechanisms.[8][9]

Experimental Protocols

Accurate characterization of the spectral properties of this compound requires standardized experimental procedures.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which it is readily soluble, such as DMSO or ethanol. Store this solution in the dark at -20°C.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution into the desired solvent. The final concentration should be low enough to avoid inner filter effects (typically, absorbance < 0.1 at the excitation wavelength). A common concentration is in the range of 0.5 to 5.0 µM.[8]

-

Solvents: Use spectroscopy-grade solvents to minimize background fluorescence and absorption.

Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Procedure: a. Turn on the instrument and allow the lamps to warm up for at least 30 minutes. b. Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank. Record a baseline spectrum. c. Rinse the cuvette with the sample solution, then fill it with the this compound working solution. d. Scan the absorbance from approximately 250 nm to 500 nm. e. Identify the wavelength of maximum absorbance (λ_abs).

Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a thermostatted cuvette holder.[11]

-

Procedure: a. Set the excitation wavelength (λ_ex) to the absorption maximum (λ_abs) determined previously. b. Set the excitation and emission slit widths (e.g., 5 nm). The choice of slit width is a trade-off between signal intensity and spectral resolution. c. Record the emission spectrum by scanning from a wavelength slightly longer than λ_ex (e.g., λ_ex + 10 nm) to approximately 600 nm. d. Correct the resulting spectrum for instrument response and background fluorescence by subtracting the spectrum of a pure solvent blank. e. Identify the wavelength of maximum fluorescence emission (λ_em).

Relative Fluorescence Quantum Yield (Φf) Measurement

The quantum yield of a sample (Φ_s) can be determined by comparing its fluorescence intensity to that of a standard (Φ_std) with a known quantum yield.

-

Standard: Choose a suitable standard with an absorption profile similar to this compound (e.g., DPH in cyclohexane, Φ_std ≈ 0.9).

-

Procedure: a. Measure the absorbance of both the sample and standard solutions at the excitation wavelength. Adjust concentrations so that absorbances are below 0.1. b. Measure the integrated fluorescence emission intensity (I) of both the sample and the standard under identical instrument settings. c. Measure the refractive index (n) of the solvents used for the sample and the standard. d. Calculate the quantum yield using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where 's' denotes the sample and 'std' denotes the standard.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

-

Instrumentation: Use a Time-Correlated Single-Photon Counting (TCSPC) spectrometer.[11] This technique involves exciting the sample with a pulsed light source (e.g., a diode laser at ~370 nm) and measuring the time delay between excitation and photon emission.[8][11]

-